molecular formula C12H20CuO6 B11956721 Ethyl acetoacetate, copper derivative

Ethyl acetoacetate, copper derivative

Cat. No.: B11956721
M. Wt: 323.83 g/mol
InChI Key: FFOOXFFBSKIWIC-NVWHPRHESA-N
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Description

Significance in Coordination Chemistry of Beta-Ketoesters

Beta-ketoesters, such as ethyl acetoacetate (B1235776), are versatile ligands in coordination chemistry due to their ability to exist in keto-enol tautomeric forms. The enolate form readily coordinates with metal ions, acting as a bidentate ligand to form stable chelate rings. The copper(II) derivative of ethyl acetoacetate is a classic example of a metal β-ketoesterate, which serves as a model for understanding the coordination behavior of this important class of ligands. These complexes are instrumental in studying the electronic structure and stereochemistry of copper(II) ions in a square-planar coordination environment. Furthermore, the reactivity of the coordinated ethyl acetoacetate ligand, including aminolysis and trans-esterification reactions, provides pathways for the synthesis of other copper(II) chelates that may be difficult to prepare by direct methods.

Historical Context of Copper(II) Beta-Ketoesterates

The study of copper(II) β-ketoesterates, including the acetylacetonate (B107027) and ethyl acetoacetate derivatives, has a long history in coordination chemistry. These compounds were among the early examples of stable metal chelates to be synthesized and characterized. Historically, their study has been crucial in the development of ligand field theory and in understanding the magnetic and spectroscopic properties of transition metal complexes. The distinct blue color of bis(acetylacetonato)copper(II) and related compounds, for instance, has been a subject of spectroscopic investigation for many decades, providing insights into the d-d electronic transitions in copper(II) complexes. Early research focused on their synthesis, stability, and basic characterization, laying the groundwork for more advanced investigations into their structure and reactivity.

Scope of Research: Advanced Investigations into Ethyl Acetoacetate Copper Derivatives

Contemporary research on ethyl acetoacetate copper derivatives has moved beyond simple synthesis and characterization. Advanced investigations now focus on detailed structural analysis using single-crystal X-ray diffraction, in-depth spectroscopic studies employing techniques like Electron Paramagnetic Resonance (EPR), and thermal analysis to understand their stability and decomposition pathways. These studies aim to precisely define the molecular geometry, electronic ground state, and the nature of the bonding between the copper ion and the ethyl acetoacetate ligands. Furthermore, the magnetic properties of these complexes continue to be an area of active research, providing a deeper understanding of the electronic interactions within the molecule.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20CuO6

Molecular Weight

323.83 g/mol

IUPAC Name

copper;(E)-4-ethoxy-4-hydroxybut-3-en-2-one

InChI

InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,8H,3H2,1-2H3;/b2*6-4+;

InChI Key

FFOOXFFBSKIWIC-NVWHPRHESA-N

Isomeric SMILES

CCO/C(=C/C(=O)C)/O.CCO/C(=C/C(=O)C)/O.[Cu]

Canonical SMILES

CCOC(=CC(=O)C)O.CCOC(=CC(=O)C)O.[Cu]

Origin of Product

United States

Synthesis and Formation

The synthesis of bis(ethyl acetoacetato)copper(II) is typically achieved through the reaction of a copper(II) salt with ethyl acetoacetate (B1235776) in the presence of a base. A common method involves the use of copper(II) acetate (B1210297) monohydrate. In this procedure, a solution of ethyl acetoacetate in an alcohol, such as methanol (B129727), is added to an aqueous solution of copper(II) acetate. The reaction mixture is then refluxed, during which the complex precipitates as a solid. The product can be collected by filtration, washed with water and methanol, and dried under vacuum. The reaction proceeds by the deprotonation of the enolic form of ethyl acetoacetate by the acetate ion, followed by the coordination of two ethyl acetoacetate anions to the copper(II) ion.

Structural Elucidation and Characterization of Ethyl Acetoacetate Copper Derivatives

Crystallographic Analyses

Crystallographic studies, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the three-dimensional structures of ethyl acetoacetate (B1235776) copper derivatives at an atomic level.

Single Crystal X-ray Diffraction Studies

The copper(II) ion in complexes with ethyl acetoacetate and related β-diketonate ligands typically exhibits a coordination number of four or six, leading to distinct molecular geometries.

Square Planar Geometry : In many copper(II) ethyl acetoacetate complexes, the copper ion is coordinated to two ethyl acetoacetate ligands, forming a neutral complex, often denoted as Cu(etac)₂. The two ligands act as bidentate chelators, coordinating to the copper ion through the two oxygen atoms of the β-diketonate group. This results in a square planar coordination geometry around the central copper atom. iosrjournals.org This arrangement is common for Cu(II) complexes with β-diketones. acs.orgresearchgate.net The Cu-O bond lengths in such complexes are typically in the range of 1.898 to 1.942 Å, with O-Cu-O bond angles averaging around 93.7°. nih.gov

Octahedral Geometry : The square planar geometry can be extended to a distorted octahedral geometry through the coordination of additional ligands in the axial positions. These axial ligands can be solvent molecules or other donor molecules present in the reaction mixture. For instance, in some reported structures, solvent molecules like isopropanol, ethanol (B145695), or methanol (B129727) occupy the axial positions of a dimeric copper(II) carboxylate structure. nih.gov The coordination sphere around the copper atoms can be described as octahedral in some complexes. nih.gov

Tetrahedral and Distorted Geometries : While square planar and octahedral are the most common, other geometries are possible. For example, the reduction of a planar bis(acetylacetonato)copper(II) complex can lead to a tetrahedral coordination geometry in the resulting Cu(I) species. researchgate.net Some copper β-diketone complexes have been found to exhibit a square pyramidal geometry. nih.gov The inherent flexibility of the ligand and the electronic properties of the copper ion allow for a range of coordination environments, often influenced by steric factors and the presence of other coordinating species.

Table 1: Typical Coordination Geometries of Copper(II) Ethyl Acetoacetate and Related β-Diketone Complexes.
Coordination GeometryDescriptionTypical LigandsReference
Square PlanarFour-coordinate geometry with the copper ion at the center of a square formed by four oxygen atoms from two bidentate ligands.Ethyl acetoacetate, Acetylacetonate (B107027) iosrjournals.orgacs.org
OctahedralSix-coordinate geometry, often distorted, with two additional ligands occupying the axial positions.Ethyl acetoacetate with axial solvent molecules (e.g., water, ethanol). nih.gov
Square PyramidalFive-coordinate geometry where the copper ion is at the apex of a pyramid with a square base.β-Diketone complexes with specific ligand combinations. nih.gov
TetrahedralFour-coordinate geometry observed in some reduced Cu(I) species.Acetylacetonate (in the reduced state). researchgate.net

Hydrogen Bonding : In structures where solvent molecules or other hydrogen-bond donors/acceptors are incorporated, hydrogen bonding is a significant factor in the molecular assembly. For instance, O-H···O and N-H···O hydrogen bonds have been observed in the crystal structures of related copper complexes, linking different molecular units together. nih.gov These interactions contribute significantly to the stability of the crystal lattice. nih.gov

π-π Stacking : The aromatic rings of ligands in some copper complexes can engage in π-π stacking interactions, where the planes of the rings are arranged in a parallel or near-parallel fashion. This type of interaction is a key feature in the crystal packing of certain dimeric copper(II) benzoate (B1203000) complexes. nih.gov

The combination of these intermolecular forces leads to the formation of well-defined three-dimensional crystalline architectures. The study of these interactions is essential for understanding and predicting the solid-state properties of these materials. mdpi.com

Beyond simple monomeric units, ethyl acetoacetate copper derivatives can form more complex structures.

Dimeric Structures : A common structural motif for copper(II) carboxylates is the "paddlewheel" dimer. nih.govsymotter.org In these structures, two copper atoms are bridged by four carboxylate ligands. The copper atoms are also coordinated to an axial ligand, which can be a solvent molecule or another coordinating species. This results in a dinuclear complex with a distinct cage-like structure. nih.gov

Polymeric Structures : While less common for simple ethyl acetoacetate complexes, the potential for forming polymeric chains exists, especially with the introduction of bridging ligands that can link the copper centers into extended networks.

Spectroscopic Investigations

Spectroscopic methods provide valuable information about the bonding and functional groups present in ethyl acetoacetate copper derivatives, complementing the structural data obtained from X-ray crystallography.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful tools for identifying the characteristic vibrational modes of the ethyl acetoacetate ligand and its copper complexes. The coordination of the ligand to the copper ion results in noticeable shifts in the vibrational frequencies of certain functional groups.

The infrared spectrum of the free ethyl acetoacetate ligand shows characteristic absorption bands for the C=O (carbonyl) and C=C stretching vibrations. rsc.org Upon coordination to the copper(II) ion, the energies of these vibrations are altered, providing evidence of complex formation.

Carbonyl (C=O) and C=C Stretching Vibrations : In the free ethyl acetoacetate ligand, the keto-enol tautomerism results in characteristic IR bands. When the ligand coordinates to a metal ion like copper(II) to form a chelate ring, the C=O and C=C stretching vibrations of the β-diketonate moiety are coupled. In the copper complex, bands in the region of 1500-1600 cm⁻¹ are typically assigned to the coupled ν(C=O) and ν(C=C) stretching modes. For example, in copper(II) acetylacetonate, these bands appear around 1597 cm⁻¹ and 1525 cm⁻¹. rsc.org Similar patterns are observed for copper(II) ethyl acetoacetate complexes. jmchemsci.com

Cu-O Stretching Vibrations : The formation of a coordinate bond between the copper ion and the oxygen atoms of the ligand gives rise to new vibrational modes at lower frequencies. The bands corresponding to the Cu-O stretching vibrations are typically observed in the far-infrared region, often below 500 cm⁻¹. For instance, a band at 420 cm⁻¹ has been assigned to the ν(Co-O) in a related cobalt complex, and similar bands are expected for the copper analogue. rsc.org In some copper complexes, these vibrations have been observed at 426 and 496 cm⁻¹. jocpr.com

Other Vibrational Modes : The spectra also show bands corresponding to C-H stretching and bending vibrations. rsc.orgjmchemsci.com For instance, C-H stretching vibrations are typically observed in the 2900-3000 cm⁻¹ region. rsc.org

Table 2: Characteristic IR/FTIR Absorption Bands for Ethyl Acetoacetate and its Copper(II) Complexes.
Vibrational ModeTypical Wavenumber Range (cm⁻¹)AssignmentReference
ν(C=O) / ν(C=C)1500 - 1600Coupled carbonyl and carbon-carbon double bond stretching in the chelate ring. rsc.orgjmchemsci.com
ν(C-H)2900 - 3000Stretching vibrations of the alkyl groups. rsc.org
δ(C-H)1350 - 1450Bending vibrations of the methyl and methylene (B1212753) groups. jmchemsci.com
ν(Cu-O)400 - 500Stretching vibrations of the copper-oxygen coordinate bonds. rsc.orgjocpr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of copper(II) complexes. The spectra of these complexes are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) bands. libretexts.org

The d-d transitions, which occur between the t₂g and e₉ orbitals in an octahedral environment, are relatively weak and appear in the visible region of the spectrum. libretexts.org For copper(II) complexes with β-diketonate ligands, such as ethyl acetoacetate, these d-d transition bands are often broad and can be observed in the range of 556-600 nm. bch.ro The position and intensity of these bands are sensitive to the coordination geometry and the solvent environment. researchgate.netkyoto-u.ac.jp For instance, studies on related copper(II) acetylacetonate complexes show a broad d-d absorption band in the visible region, which can be decomposed into multiple bands corresponding to different transitions from the ground state to excited states. researchgate.net In some cases, these transitions are observed in a range of 563-803 nm. libretexts.org The electronic spectra of copper(II) complexes often change in different solvents, indicating structural changes or dissociation of the complex in solution. researchgate.net

In addition to the d-d bands, more intense charge-transfer bands are observed in the ultraviolet region. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For copper(II) β-diketonate complexes, intense bands in the UV region are often assigned to π-π* transitions within the ligand and LMCT transitions. bch.rojmchemsci.com

Table 1: UV-Vis Spectral Data for Related Copper(II) Complexes

ComplexSolventλ_max (nm) (Transition)Reference
Bis(acetylacetonato)copper(II)Acetonitrile (B52724)300 (π-π), 670 (d-d) jmchemsci.com
Bis(acetylacetonato)copper(II)Chloroform296 (π-π), 658 (d-d) jmchemsci.com
Bis(3-chloroacetylacetonato)copper(II)Chloroform319 (π-π*), 682 (d-d) jmchemsci.com
Copper(II) Schiff Base ComplexNot Specified556-600 (d-d) bch.ro
Cu{(py)₂C(CH₂COCH₃)(OH)}₂₂Solid~670 (d-d) rsc.org
Bis(ethoxyacetato)bisaquocopper(II)Single CrystalNot specified jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes like copper(II) ethylacetoacetate presents unique challenges and insights. The presence of the unpaired electron on the Cu(II) center (a d⁹ system) leads to significant paramagnetic effects on the NMR spectrum, including large chemical shifts and severe line broadening. researchgate.netwalisongo.ac.id

¹H NMR: The ¹H NMR spectra of paramagnetic copper(II) complexes are characterized by a wide chemical shift range, potentially spanning several hundreds of ppm. researchgate.net The signals are often broad and their positions are highly sensitive to temperature. researchgate.net Due to these challenges, obtaining well-resolved spectra can be difficult. For related copper(II) complexes, isotropically shifted signals are observed, and their assignment often requires two-dimensional techniques like COSY. marquette.edu The paramagnetic shift of NMR signals can provide valuable information about the electron and spin delocalization within the metal-ligand complex. nih.gov

¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectra of paramagnetic copper(II) complexes are affected by the unpaired electron. The strong paramagnetic effect exerted by the copper center can lead to extensive broadening, sometimes to the point where signals become unobservable. nih.govrsc.org However, with specialized techniques and computational methods, it is possible to predict and assign the unusual ¹H and ¹³C chemical shifts in paramagnetic copper(II) complexes. rsc.org For many copper(II) β-diketonate complexes, detailed ¹³C NMR data is often limited due to these experimental difficulties. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for Related Compounds and Ligands

CompoundNucleusSolventChemical Shifts (δ, ppm)Reference
Ethyl acetoacetate¹HNot SpecifiedNot Specified chemicalbook.com
Ethyl acetoacetate¹³CNot SpecifiedNot Specified chemicalbook.com
Various Organic Compounds¹HCDCl₃, DMSO-d₆Detailed shifts provided in source rsc.org
Various Organic Compounds¹³CCDCl₃Detailed shifts provided in source rsc.org
Paramagnetic Cu(II) Complex¹HD₂O68, 56 (diastereotopic -CH₂-) marquette.edu

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like copper(II) complexes. It provides direct information about the electronic structure and the environment of the unpaired electron. libretexts.org

The EPR spectra of Cu(II) complexes are characterized by the g-tensor and the hyperfine coupling constant (A). The g-factor is anisotropic and is typically resolved into components (gₓ, gᵧ, g₂) or, for axial symmetry, g∥ and g⊥. libretexts.org The hyperfine interaction arises from the coupling of the electron spin with the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes), resulting in a characteristic four-line pattern in the spectrum. libretexts.orgresearchgate.net

Ground State Analysis

The g-values obtained from EPR spectra are indicative of the ground electronic state of the Cu(II) ion. For most square planar or elongated octahedral copper(II) complexes, the unpaired electron resides in the dₓ²-y² orbital. researchgate.net This leads to a "normal" EPR spectrum where g∥ > g⊥ > 2.0023 (the g-value for a free electron). researchgate.net Conversely, if the ground state is d₂², which can occur in compressed octahedral or trigonal bipyramidal geometries, an "inverse" spectrum with g⊥ > g∥ ≈ 2.0023 is observed. researchgate.net The analysis of the g-tensor components thus provides crucial information about the coordination geometry of the copper center in ethyl acetoacetate derivatives.

Spin-Hamiltonian Parameters

The EPR spectrum of a Cu(II) complex can be described by a spin-Hamiltonian, which includes terms for the electron Zeeman interaction and the hyperfine interaction. libretexts.org The principal values of the g and A tensors (g∥, g⊥, A∥, A⊥) are the spin-Hamiltonian parameters. These parameters are sensitive to the nature of the ligands, the Cu-ligand bond character, and the geometry of the complex. libretexts.org For example, the EPR spectrum of a Cu(II) complex in a frozen solution provides these parameters, which can be used to understand the coordination environment in that state. researchgate.netresearchgate.net The superhyperfine structure, arising from coupling to ligand nuclei (e.g., ¹⁴N), can also provide information about the atoms coordinated to the copper ion. nih.govmanchester.ac.uk

Table 3: Representative EPR Spin-Hamiltonian Parameters for Related Copper(II) Complexes

Complex/Systemg∥g⊥A∥ (G)A⊥ (G)Reference
Cu(II) complex 12.2502.065, 2.0301607, 5 libretexts.org
Cu(II) complex 22.2502.065, 2.04517025, 30 libretexts.org
[Cu(Im)₄]²⁺2.262.055~180 (540 MHz)Not specified nih.gov
[Cu(EDTA)]²⁻2.302.07~150 (450 MHz)Not specified nih.gov
Cu(acac)₂2.142Not specifiedNot specifiedNot specified manchester.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a valuable tool for determining the molecular weight and fragmentation pattern of ethyl acetoacetate copper derivatives. For volatile complexes like copper(II) β-diketonates, electron ionization (EI) mass spectrometry can be employed. The mass spectrum of bis(acetylacetonato)copper(II) has been studied, and the fragmentation patterns provide insights into the stability of the complex and its constituent parts. nist.gov

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is another technique used for the characterization of these complexes, particularly for less volatile or larger supramolecular structures. lsu.edu This method can help in identifying the molecular ions and understanding the aggregation of complexes in solution. lsu.edu The fragmentation of the molecular ion can involve the loss of ligands or parts of the ligand, providing structural information. jmchemsci.com

Thermal Analysis Techniques

Thermal analysis methods are crucial for determining the thermal stability and decomposition pathways of copper-acetoacetate complexes. These techniques monitor the physical and chemical changes in a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique provides quantitative information about decomposition processes, such as the loss of solvent molecules or the breakdown of organic ligands.

For copper(II) complexes, TGA curves typically show distinct steps corresponding to different decomposition events. While specific data for the ethyl acetoacetate copper derivative is not widely published, the thermal behavior of the closely related copper(II) acetylacetonate provides a relevant model. The thermal decomposition of copper(II) acetylacetonate shows an initial slight mass loss up to approximately 200°C, which is attributed to the evaporation of adsorbed moisture. researchgate.net A significant and sharp mass loss occurs at temperatures above 200°C, indicating the decomposition of the organic acetylacetonate ligand. researchgate.net The process generally leads to the formation of copper oxides or, under certain atmospheric conditions, metallic copper as the final residue. researchgate.netscirp.org In an air atmosphere, a slight mass gain can sometimes be observed at higher temperatures (above 300°C), which is attributed to the oxidation of initially formed Cu or Cu₂O to CuO. researchgate.netresearchgate.netmarquette.edu

Table 1: TGA Decomposition Stages for a Representative Copper(II) β-diketonate Complex (Copper(II) Acetylacetonate) This table is illustrative, based on data for analogous compounds.

Temperature Range (°C)Mass Loss (%)Associated Process
< 200°CSlightEvaporation of surface moisture researchgate.net
200 - 300°CMajorDecomposition and burnout of the organic ligand researchgate.net
> 300°C (in air)Mass Gain (slight)Oxidation of Cu/Cu₂O to CuO researchgate.netresearchgate.net
Total Mass Loss (in Argon) ~73% Formation of final residue researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. vbcop.org This allows for the detection of thermal events such as phase transitions, melting, and decomposition, which manifest as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. vbcop.org

In the DTA curve for a compound like copper(II) acetylacetonate, an endothermic peak corresponding to the initial loss of water would be expected if the sample is hydrated. marquette.edu The major decomposition of the ligand is typically associated with strong exothermic peaks, especially in an air atmosphere, corresponding to the oxidative decomposition of the organic components. researchgate.netmarquette.edu For example, the DTA curve for zinc copper hydroxy acetate (B1210297) in air shows two overlapping exothermic peaks between 230°C and 320°C, which are consistent with the loss of organic anions and their subsequent thermo-oxidation. marquette.edu Sharp endothermic peaks can indicate phase changes like melting. vbcop.org

Electronic Transitions and Absorption Characteristics

The electronic absorption spectra of copper(II) β-diketonate complexes, including derivatives of ethyl acetoacetate and the closely related acetylacetonate, are characterized by distinct bands in the ultraviolet (UV) and visible regions. These transitions are fundamental to the color and photochemical behavior of the compounds.

The spectra typically show extensive absorption bands in the UV region, generally between 200 and 360 nm. jmchemsci.com These high-energy absorptions are primarily attributed to π–π* intraligand transitions within the β-diketonate framework. researchgate.net In addition to these, ligand-to-metal charge transfer (LMCT) bands can also be observed in the UV region. researchgate.net

In the visible region, the spectra of copper(II) β-diketonate complexes display broad and less intense absorption bands. researchgate.net These bands are a result of d-d electronic transitions within the copper(II) ion, which has a d⁹ electron configuration. For a square-planar geometry, common for these complexes, these bands correspond to the promotion of an electron from lower-energy d-orbitals to the higher-energy, half-filled d(x²-y²) orbital. researchgate.netjmchemsci.com For instance, spectroscopic studies on copper(II) acetylacetonate and its derivatives have identified broad absorption bands corresponding to B₁g→B₂g and B₁g→E_g transitions. researchgate.net The formation of adducts, for example with bipyridine, can influence the position and intensity of these absorption bands. csu.edu.au

The process of complex formation between Cu(II) ions and β-diketones like 3-butyl-acetylacetone is marked by the appearance of new absorption bands (e.g., at 300 nm and 243 nm) and the disappearance of the ligand's original absorption band (e.g., at 273 nm). jmchemsci.com

Table 1: Electronic Transition Data for Selected Copper(II) β-Diketonate Complexes

Complex Transition Type Absorption Maxima (λ_max) Reference
Bis(acetylacetonato)copper(II) d-d ~620 nm, ~550 nm researchgate.net
Bis(dibenzoylmethanato)copper(II) d-d ~685 nm, ~601 nm researchgate.net
Bis(ethyl benzoylacetato)copper(II) d-d ~765 nm, ~649 nm researchgate.net

Photoluminescence and Emission Properties

While many simple copper(II) complexes are weakly emissive or non-emissive at room temperature due to efficient non-radiative decay pathways, a wide range of copper complexes, particularly those of copper(I), can exhibit significant photoluminescence. acs.org The emission properties are highly dependent on the ligand environment, the geometry of the complex, and the medium.

Research into various copper complexes, such as copper porphyrinates and copper chalcogenide clusters, reveals emission across the visible and near-infrared (NIR) spectrum. nih.govresearchgate.net For example, under UV excitation, films of Copper(II) protoporphyrin IX show weak luminescence, whereas molecules of Cu-Chlorin-e6 dispersed in a polystyrene film exhibit intense photoluminescence in the near-IR. researchgate.net The emission is often phosphorescence, originating from a triplet excited state.

The photoluminescence quantum yield (PLQY), which measures the efficiency of the emission process, varies dramatically among copper complexes. Copper(I) complexes designed for applications in lighting and displays can achieve exceptionally high quantum yields, in some cases approaching 100%. mdpi.com This high efficiency is often linked to a mechanism known as thermally activated delayed fluorescence (TADF).

For instance, certain copper(I) complexes featuring diimine and diphosphine ligands exhibit high PLQYs in doped films, with values reported up to 74.6%. mdpi.com The emission maxima for these highly luminescent compounds can be tuned across the visible spectrum by modifying the ligand structure. Even some copper(II) complexes can be efficient emitters; the phosphorescence quantum yield of copper(II) etioporphyrinate in a polystyrene film was determined to be 3.15%, with emission maxima observed at 693 nm and 742 nm at room temperature. nih.gov

Table 2: Emission Properties of Selected Copper Complexes

Complex Type Emission Maxima (λ_em) Quantum Yield (Φ) State Reference
TADF Cu(I) Complexes Varies Up to 74.6% Doped Film mdpi.com
[Cu₂Ti(SPh)₆(PPh₃)₂] 1090 nm 9.5% Solid nih.gov
Cu₃₄S₆(PFBT)₂₂(PPh₃)₆ Red Emission 4.1% Solid nih.gov

The excited-state lifetime is a critical parameter that dictates the temporal behavior of the luminescence and the potential for the excited state to engage in photochemical reactions. Many copper(I) photosensitizers have historically been limited by short excited-state lifetimes, often on the order of 2 ns or less.

However, strategic ligand design can significantly extend these lifetimes. One successful approach involves creating complexes where a short-lived charge-transfer excited state can undergo triplet-triplet energy transfer (TTET) to a long-lived, ligand-centered triplet state. In a series of three-coordinate copper(I) complexes, this strategy extended lifetimes by facilitating energy transfer to a pyrene-decorated isocyanide ligand. The mechanism of thermally activated delayed fluorescence (TADF) also results in a long-lived delayed emission component, with average lifetimes that can reach into the microsecond scale (e.g., 11.5 µs). acs.org

Thermally activated delayed fluorescence is a key mechanism for achieving high emission efficiency in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. acs.org Copper(I) complexes are particularly well-suited for TADF due to the small energy gap (ΔE(S1-T1)) between the lowest singlet (S₁) and triplet (T₁) excited states. csu.edu.auacs.org

The process begins with the excitation of the molecule to the S₁ state. Due to strong spin-orbit coupling, a rapid intersystem crossing (ISC) to the T₁ state occurs. In one copper(I) complex, this ISC time was measured to be just 27 picoseconds. acs.org Because the energy gap is small, the triplet excitons can be efficiently converted back to the S₁ state via a thermally assisted process called reverse intersystem crossing (RISC). acs.org This repopulated S₁ state then decays radiatively, producing delayed fluorescence that has the same spectrum as the initial prompt fluorescence but a much longer lifetime. acs.org

Computational studies show that for typical TADF Cu(I) complexes at room temperature, the RISC rate (k_RISC ≈ 10⁶–10⁸ s⁻¹) is many orders of magnitude larger than the phosphorescence rate (k_P ≈ 10²–10³ s⁻¹), ensuring that the triplet population is channeled back through the emissive singlet state. This efficient cycle allows for theoretical internal quantum efficiencies of up to 100%. acs.org A key indicator of a strong TADF material is a very small ΔE(S1-T1), with values as low as 370 cm⁻¹ (46 meV) having been reported for highly efficient copper(I) emitters. csu.edu.au

Table 3: Key Parameters for TADF in Copper(I) Complexes

Parameter Typical Value/Range Significance Reference
ΔE(S1-T1) < 1000 cm⁻¹ (e.g., 370 cm⁻¹) Small gap enables efficient RISC csu.edu.au
Intersystem Crossing (ISC) Rate ~10⁹ s⁻¹ (e.g., (27 ps)⁻¹) Fast singlet-to-triplet conversion acs.org
Reverse ISC (RISC) Rate ~10⁶ - 10⁸ s⁻¹ Efficient triplet-to-singlet conversion
TADF Lifetime (τ_TADF) Microseconds (e.g., 3.3 µs) Indicates long-lived delayed emission csu.edu.au

Solvatochromism and Anionochromism

The electronic structure and, consequently, the absorption spectra of ethyl acetoacetate copper derivatives are sensitive to their local environment. This sensitivity manifests as solvatochromism (a change in color with solvent polarity) and can also include anionochromism (a change in properties upon binding an anion).

Studies on bis(3-substituted acetylacetone) copper(II) complexes show that these compounds exhibit negative solvatochromism. researchgate.net This means that the d-d transition shifts to higher energy (shorter wavelength) as the donor power of the solvent increases. The effect can be significant, with shifts as large as 4030 cm⁻¹ observed across a range of solvents for a chloro-substituted acetylacetonate copper complex. This phenomenon is attributed to the interaction of solvent molecules with the axial positions of the square-planar copper(II) center, which perturbs the energy levels of the d-orbitals. Multiple linear regression analysis has shown that the solvent's donor number (a measure of its Lewis basicity) is the most critical parameter governing this spectral shift. researchgate.net

Anionochromism refers to the change in the absorption or emission properties of a compound in response to the presence of anions. While colorimetric sensing of anions with simple copper ethyl acetoacetate is not widely documented, the underlying principle of anion interaction is well-established in copper chemistry. Anions can coordinate to the copper center, displacing existing ligands and altering the geometry and electronic structure of the complex. For example, studies on a copper-containing enzyme showed that anions like thiocyanate (B1210189) (SCN⁻), azide (B81097) (N₃⁻), and phosphate (B84403) can bind to the copper centers, breaking an internal imidazolate bridge and displacing other ligands, a change which was detectable by electron spin resonance spectroscopy. mdpi.com This demonstrates that the coordination sphere of copper is accessible to anions, which can induce a spectroscopic response.

Table 4: Solvatochromism of a Copper β-Diketonate Complex [Cu(Cl-acac)₂]

Solvent Donor Number (DN) Absorption Maxima (ν_max) cm⁻¹ Reference
Nitromethane 2.7 14880
Acetonitrile 14.1 15150
Acetone 17.0 15200
N,N-Dimethylformamide 26.6 15670
Dimethyl Sulfoxide 29.8 15800

Electrochemical Behavior and Redox Processes of Ethyl Acetoacetate Copper Derivatives

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of chemical species. sciensage.info It provides insights into the potentials at which electron transfer reactions occur and the stability of the resulting oxidized or reduced forms.

The reduction of Cu(II) to Cu(I) is a key electrochemical process for copper complexes. In copper(II) acetylacetonate (B107027), a closely related compound to copper(II) ethyl acetoacetate (B1235776), this reduction is well-documented. nih.govias.ac.in Computational studies on bis(acetylacetonato)copper(II), often abbreviated as Cu(acac)₂, show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are both centered on the copper atom. nih.gov This indicates that the electron transfer processes primarily involve the metal center. The reduction of the neutral Cu(II) complex results in the formation of the [Cu(acac)₂]⁻ anion, where the copper is in the +1 oxidation state. nih.gov

The potential at which this reduction occurs is influenced by the specific ligands and the solvent used. For instance, the cyclic voltammogram of a copper(II) complex derived from acetylacetone (B45752) and p-anisidine (B42471) in DMSO shows a reduction peak corresponding to the Cu(II)/Cu(I) couple. ias.ac.in The specific potential can vary, but the fundamental process of a one-electron reduction is a common feature. ekb.eg

The reversibility of a redox process in cyclic voltammetry provides information about the stability of the species formed after electron transfer. A reversible process indicates that the product of the electron transfer is stable on the timescale of the CV experiment, while an irreversible process suggests that the product undergoes a rapid chemical reaction. rsc.org

The following table summarizes the electrochemical data for a representative copper(II) complex.

ComplexSolventRedox CoupleEpc (V)Epa (V)ΔEp (mV)Scan Rate (mV/s)
Cu(AcPA)₂DMSOCu(II)/Cu(I)-0.68-0.58100100

Table 1: Cyclic voltammetry data for a Cu(II) complex derived from acetylacetone and p-anisidine (AcPA). Data extracted from a published voltammogram. ias.ac.in

Reaction Mechanisms of Electrochemical Processes (e.g., ECE Mechanism)

The electrochemical behavior of ethyl acetoacetate copper derivatives can be more complex than a simple electron transfer. Often, the electron transfer is coupled with chemical reactions, leading to mechanisms such as the ECE (Electrochemical-Chemical-Electrochemical) mechanism. researchgate.netum.es In an ECE mechanism, an initial electron transfer (E) is followed by a chemical reaction (C), which then produces a species that undergoes a second electron transfer (E). cam.ac.uk

Influence of Solvent and Anion on Redox Potentials

The solvent and the counter-anion can significantly influence the redox potentials of copper complexes. rsc.orgrsc.org The solvent can coordinate to the metal center, affecting its electron density and, consequently, the ease of reduction or oxidation. rsc.org Different solvents can stabilize the oxidized or reduced forms of the complex to varying degrees, leading to shifts in the redox potential.

Similarly, the anion present in the solution can have a notable effect. rsc.orgrsc.org Studies on various copper salts in different ionic liquids and deep eutectic solvents have shown that the coordinating strength of the solvent's anion plays a more critical role in determining the copper species present and their redox potentials than the anion of the copper salt itself. rsc.orgrsc.org For instance, in a chloride-containing ionic liquid, copper(II) will likely form chloro-complexes, which will have different redox properties compared to the original ethyl acetoacetate complex in a non-coordinating solvent. rsc.org The choice of the supporting electrolyte anion in the electrochemical experiment can also impact the measured potentials. cmu.edu For example, the redox potential of a CuCl complex is generally lower than that of a CuBr complex with the same ligand. cmu.edu

Mechanistic Investigations of Reactions Involving Ethyl Acetoacetate Copper Derivatives

Catalytic Reaction Mechanisms

The copper derivatives of ethyl acetoacetate (B1235776) are versatile catalysts and intermediates in a variety of organic transformations. Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. This section delves into the mechanistic details of several key copper-catalyzed reactions involving ethyl acetoacetate.

Oxidative Coupling Reactions

Copper-catalyzed oxidative coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. In the context of ethyl acetoacetate, these reactions often proceed through a catalytic cycle that involves the oxidation of the copper catalyst.

Mechanistic studies suggest that many radical oxidative couplings initiate with the oxidation of the catalyst. An organic oxidant may first activate the substrate or the catalyst, leading to an exothermic reaction that regenerates the initial catalytic species. acs.org For instance, copper(II) acetate (B1210297) is a commonly used oxidant in these reactions, often in conjunction with other transition metal catalysts like rhodium. acs.org While its precise role is still under investigation, it is believed to act as a final oxidant and an acetate donor. acs.org

In some proposed mechanisms, the reaction cycle involves a Cu(I)/Cu(II) or Cu(II)/Cu(III) redox couple. For example, in the aerobic oxidative coupling of N-N bonds, an "oxidase"-type mechanism is supported where the turnover-limiting step is the aerobic oxidation of a Cu(I) catalyst, which is then followed by a Cu(II)-promoted coupling. rsc.org Similarly, in the aerobic oxidative coupling of arylboronic esters, kinetic and spectroscopic studies point to an "oxidase"-style mechanism where the transmetalation of the aryl group to Cu(II) is rate-limiting, followed by rapid reoxidation of the reduced catalyst by oxygen. nih.gov This process may involve an aryl-copper(III) intermediate that facilitates C-O bond formation. nih.gov

A study on the oxidative coupling between benzoic acid and an alkyne highlighted the critical role of copper(II) acetate in achieving chemoselectivity. acs.org The competition between reductive elimination and CO2 extrusion was found to be dependent on the oxidant, with copper(II) acetate favoring the desired isocoumarin (B1212949) product. acs.org

The table below summarizes key aspects of proposed mechanisms in copper-catalyzed oxidative coupling reactions.

Reaction Type Proposed Key Intermediates/Species Role of Copper Key Mechanistic Steps
Oxidative Coupling of Benzoic Acid and AlkyneCpRh(OAc)2, Copper(II) acetateCo-oxidant, influences chemoselectivityC-H activation, alkyne insertion, reductive elimination vs. CO2 extrusion
Aerobic Oxidative N-N CouplingCu(I), Cu(II)Catalyst, promotes N-N bond formationAerobic oxidation of Cu(I), Cu(II)-promoted coupling
Aerobic Oxidative Coupling of Arylboronic EstersAryl-copper(III)CatalystTransmetalation, C-O bond formation, reoxidation by O2
Oxidative Coupling with DearomatizationChiral Cp-Rh(I), Copper acetateFinal oxidant, acetate donorC-H activation, alkyy insertion, tautomerization, reductive elimination

Multicomponent and Domino Reactions

Copper catalysts, including those derived from ethyl acetoacetate, are highly effective in promoting multicomponent and domino reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. rsc.orgdntb.gov.ua These reactions are prized for their efficiency, reducing waste and simplifying purification processes. researchgate.net

A notable example is the synthesis of tetrahydropyridines, where copper triflate catalyzes the initial formation of an imine and an enamine from aromatic aldehydes, ethyl acetoacetate, and aniline (B41778). beilstein-journals.org These intermediates then react through a mechanism involving two Mannich-type reactions. beilstein-journals.org Similarly, in the synthesis of functionalized tetrahydropyridines, a simple protocol involves the reaction of ethyl acetoacetate, a substituted aromatic aldehyde, and aniline at room temperature. rsc.org

Domino reactions often involve a sequence of transformations. For instance, a copper-catalyzed domino reaction for the synthesis of 3-pyrrolines proceeds through a Cu(I)-catalyzed Crabbé reaction of a propargyl sulfonamide, followed by a selective cycloisomerization of the resulting allene (B1206475) intermediate. elsevierpure.com Mechanistic studies of such reactions point to the importance of vinyl copper intermediates. elsevierpure.com In another example, a domino amination/Heck-type reaction is promoted by a chiral bisoxazoline copper catalyst. wiley-vch.de

The synthesis of various heterocyclic compounds is often achieved through copper-catalyzed multicomponent reactions. For example, the one-pot synthesis of furo[3,4-b]pyrazolo[4,3-f]quinolinones involves a Knoevenagel condensation followed by a Michael-type addition and subsequent intramolecular amination and dehydration, all under copper catalysis. beilstein-journals.org

The table below outlines the mechanistic steps for several copper-catalyzed multicomponent and domino reactions.

Product Reactants Copper Catalyst Proposed Mechanistic Sequence
TetrahydropyridinesAromatic aldehydes, ethyl acetoacetate, anilineCopper triflateImine and enamine formation, followed by two Mannich-type reactions. beilstein-journals.org
Furo[3,4-b]pyrazolo[4,3-f]quinolinonesTetronic acid, 5-aminoindazole, arylaldehydesCopper catalystKnoevenagel condensation, Michael-type addition, intramolecular amination, dehydration. beilstein-journals.org
3-PyrrolinesPropargyl sulfonamide, aldehydeCopper bromide (Cu(I))Crabbé reaction (homologation) to form an allene intermediate, followed by cycloisomerization involving vinyl copper intermediates. elsevierpure.com
NicotinimidamidesOxime esters, terminal ynones, sulfonyl azides, aryl aldehydes, ammonium (B1175870) acetateCopper catalystFormation of a highly reactive N-sulfonyl acetylketenimine via CuAAC/ring-opening. rsc.org

C-C and C-N Cross-Coupling Mechanisms (e.g., Ullmann-type)

Copper-catalyzed Ullmann-type reactions are pivotal for forming C-C and C-N bonds. nih.govrsc.org Mechanistic investigations into these reactions have evolved, with proposals moving from radical-based pathways to mechanisms involving organocopper(III) intermediates. rsc.org

The generally accepted mechanism for Ullmann C-N cross-coupling reactions involves an oxidative addition-reductive elimination pathway. amazonaws.com Computational studies suggest that the active catalytic species are often tetracoordinated Cu(I) complexes. amazonaws.com In some cases, direct spectroscopic evidence for Cu(III) species has been obtained, particularly in reactions where carbonate or phosphate (B84403) bases are used. researchgate.net

The role of ligands and bases is critical. For instance, in the arylation of imides, amides, and amines using aryl chlorides, a combination of CuI and simple diamine ligands has been shown to be effective. amazonaws.com DFT calculations in these systems support a mechanism involving oxidative addition and reductive elimination. amazonaws.com It has also been found that the carbonate base can act as a competitive ligand to the nucleophile, potentially leading to catalyst deactivation. amazonaws.com

The table below details mechanistic aspects of Ullmann-type coupling reactions.

Coupling Type Proposed Active Species Key Mechanistic Pathway Role of Additives
C-N Coupling (Aryl Halide + Amine/Amide)Tetracoordinated Cu(I), Cu(III) intermediatesOxidative Addition - Reductive EliminationLigands (e.g., diamines) stabilize the catalyst; Bases (e.g., carbonates) can act as competitive ligands. amazonaws.comresearchgate.net
C-C Coupling (Aryl Halide + Nucleophile)Cu(I) complexesVaries, can involve oxidative additionLigands are crucial for catalyst performance and stability.

Michael/Aldol (B89426) Cascade Mechanisms

Copper complexes are effective catalysts for cascade reactions that combine Michael additions and aldol condensations. These sequences allow for the rapid construction of complex carbocyclic and heterocyclic frameworks.

In the synthesis of polyhydroquinoline derivatives, a multicomponent reaction is initiated by an aldol condensation, the product of which then undergoes a Michael addition with ethyl acetoacetate, followed by imine formation. researchgate.net

Copper(II) complexes, such as those with bisoxazoline ligands, can catalyze the Michael reaction between a ketone and an enone in the absence of a base. researchgate.net Mechanistic studies of such a reaction between 2-(ethoxycarbonyl)cyclopentanone and methyl vinyl ketone catalyzed by a Cu(II) salt have been investigated using UV/Vis spectroscopy. researchgate.net The results indicate that the catalyst reacts with the oxo ester in a first-order reaction. researchgate.net

Another example involves a one-pot, three-component condensation to synthesize 3-triazolyl-2-iminochromenes. researchgate.net This reaction is initiated by a Cu(I)-catalyzed cycloaddition between an azide (B81097) and an alkyne, which forms a triazole and activates an adjacent methylene (B1212753) group. This activation then triggers an aldol-cyclization-dehydration sequence with a salicylaldehyde. researchgate.net

The following table summarizes the key steps in representative Michael/Aldol cascade reactions.

Reaction Product Key Reactants Catalyst System Proposed Cascade Sequence
Polyhydroquinoline derivativeAldehyde, dimedone, ethyl acetoacetate, ammonium acetateNot specifiedAldol condensation, followed by Michael addition of ethyl acetoacetate, and subsequent cyclization/dehydration. researchgate.net
Michael Adduct2-(ethoxycarbonyl)cyclopentanone, methyl vinyl ketoneChiral bisoxazoline-copper(II)Catalyst reacts with the oxo ester, facilitating the Michael addition. researchgate.net
3-Triazolyl-2-iminochromene2-azidoacetonitrile, sugar alkyne, salicylaldehydeCopper(I)In situ triazole formation via cycloaddition activates the neighboring methylene group, inducing an aldol-cyclization-dehydration sequence. researchgate.net

Ligand Reactivity and Exchange Mechanisms

The ligands coordinated to the copper center play a crucial role in the reactivity and stability of the complex. Ligand exchange reactions can alter the catalytic activity and selectivity of the copper derivative of ethyl acetoacetate.

Aminolysis Reactions

Aminolysis, the reaction with an amine, can be considered a form of ligand exchange. While specific studies on the aminolysis of ethyl acetoacetate copper derivatives are not prevalent in the provided context, the principles of ligand exchange on copper complexes are well-established.

Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of the metal ion by other ligands. savemyexams.com These reactions can lead to changes in the coordination number and geometry of the complex, especially if the incoming and outgoing ligands differ significantly in size. savemyexams.comyoutube.com For instance, the reaction of aqueous copper(II) ions with concentrated hydrochloric acid results in the replacement of water ligands with larger chloride ligands, causing a change from an octahedral to a tetrahedral geometry. youtube.comyoutube.com

The kinetics of ligand exchange have been studied for various copper(II) complexes. For example, the reaction of a copper(II) complex with a tetradentate Schiff base ligand was found to be first-order with respect to both the copper complex and the incoming ligand. nih.gov The rate of this exchange was significantly increased by the addition of a base like triethylamine, highlighting the importance of deprotonation of the incoming ligand. nih.gov

The table below illustrates general principles of ligand exchange relevant to copper complexes.

Reacting Complex Incoming Ligand Resulting Complex Key Observations
[Cu(H2O)6]2+Concentrated HCl[CuCl4]2-Change in color from blue to green/yellow; change in geometry from octahedral to tetrahedral due to larger size of Cl- ligands. savemyexams.comyoutube.com
[Cu(H2O)6]2+Excess concentrated NH3[Cu(NH3)4(H2O)2]2+Partial substitution of water ligands with ammonia (B1221849), resulting in a deep blue solution. savemyexams.com
CuL4 (L4 = tetradentate Schiff base)H2Ln (another tetradentate Schiff base)CuLnFirst-order kinetics with respect to both reactants; rate increases with added base (NEt3). nih.gov

This understanding of ligand exchange provides a framework for predicting how aminolysis or reaction with other nucleophiles might proceed with ethyl acetoacetate copper derivatives, influencing the design of new catalytic systems.

Trans-Esterification Reactions

The transesterification of β-keto esters like ethyl acetoacetate is a pivotal transformation in organic synthesis, allowing for the creation of a diverse range of ester compounds from readily available starting materials. ucc.ienih.gov While this reaction can be catalyzed by various agents including acids, bases, and enzymes, metallic and bimetallic catalysts have shown significant efficacy. ucc.ienih.gov

Detailed research into the catalytic activity of copper-containing nanoparticles in the transesterification of ethyl acetoacetate reveals the crucial role of the metal center. Bimetallic silver-copper (B78288) nanoparticles supported on hydrotalcite-like materials (Ag-Cu/HTs) have been demonstrated to be highly active catalysts for this transformation. The proposed mechanism involves the vacant orbitals of the Ag-Cu catalyst interacting with the two carbonyl groups of the ethyl acetoacetate, forming a cyclic intermediate that facilitates the ester exchange. nih.gov The synergy between copper and silver is critical; bimetallic nanoparticles show higher activity than their monometallic counterparts, which is attributed to electron transfer from copper to silver, enhancing the catalyst's resistance to oxidation. nih.gov

The reaction proceeds efficiently with various alcohols, including primary, allylic, and aliphatic types. Notably, the transesterification of ethyl acetoacetate with benzyl (B1604629) alcohol using this catalyst system can achieve a 97% yield in just five hours. nih.gov The yields and reaction times are influenced by the nature of the alcohol, with allylic alcohols often showing higher reactivity. nih.gov

Table 1: Catalysis of Ethyl Acetoacetate Transesterification using Silver-Copper Nanoparticles. The data illustrates the yield of the transesterified product for different alcohols reacting with ethyl acetoacetate. nih.gov

Reactions with Halogens and Hydrogen Halides

The reaction of the copper(II) chelate of ethyl acetoacetate, formally bis(ethyl acetoacetato)copper(II), with halogens and hydrogen halides leads to the cleavage of the chelate ring and the formation of halogenated organic products. When the copper(II) chelate reacts with bromine in an anhydrous dichloromethane (B109758) solvent, the primary products are the α-bromoester (ethyl bromoacetate) and either copper(I) or copper(II) bromide. The specific copper bromide species formed is dependent on the molar ratio of the reactants.

This transformation underscores the ability of the Cu(II) center to act as an oxidant, facilitating the bromination of the α-carbon of the ester while itself being reduced. A general equation for the reaction with copper(II) bromide as the brominating agent, which produces the α-bromo ketone, hydrogen bromide, and copper(I) bromide, is well-established for ketones. mdma.ch The reaction with the ethyl acetoacetate chelate proceeds similarly, where the Cu(II) center is reduced to Cu(I). In the presence of water, the reaction with bromine yields copper(II) hydroxide (B78521) alongside copper(II) bromide, indicating a change in the reaction pathway.

The reaction with dry hydrogen bromide is particularly notable. When the copper(II) chelates of either acetylacetone (B45752) or ethyl acetoacetate are treated with dry hydrogen bromide, a highly efficient reduction and precipitation occur, yielding copper(I) bromide. Even with a 2:1 molar ratio of hydrogen bromide to the copper chelate, over 90% of the copper is converted to copper(I) bromide.

Table 2: Products from the Reaction of Bis(ethyl acetoacetato)copper(II) with Halogens and Hydrogen Halides.

Role of Copper Oxidation States in Reaction Pathways (e.g., Cu(I)/Cu(II) Cycling)

The diverse reactivity of ethyl acetoacetate copper derivatives is intrinsically linked to the accessible oxidation states of copper, primarily Cu(I) and Cu(II). The cycling between these states is fundamental to many catalytic processes. nih.govumb.edu The Cu(II) state, with a d⁹ electron configuration, is generally the more stable state in aqueous solutions, whereas the d¹⁰ Cu(I) state can be stabilized by certain ligands or in non-aqueous environments. umb.edu

The reaction of bis(ethyl acetoacetato)copper(II) with halogens provides a clear example of a redox pathway where the oxidation state of copper changes. In the reaction with bromine or hydrogen bromide, the Cu(II) center is reduced to Cu(I), forming copper(I) bromide. mdma.ch This process demonstrates that the copper chelate can serve as a precursor to a catalytically relevant Cu(I) species. The initial Cu(II) complex acts as an oxidizing agent to facilitate the halogenation of the organic ligand, after which the resulting Cu(I) species is formed.

Computational studies on the related bis(acetylacetonato)copper(II) complex show that upon reduction to the Cu(I) state, the molecule transitions from a spin = ½ system (one unpaired electron) to a closed-shell singlet with a spin state of zero. nih.govnih.gov This change in electronic structure is accompanied by geometric rearrangements around the metal center. This Cu(II)/Cu(I) redox couple is a cornerstone of copper catalysis, enabling reactions such as atom transfer radical polymerization (ATRP) and click chemistry, where the catalyst alternates between the two oxidation states to mediate the reaction. americanelements.comtaylorandfrancis.com The efficiency of these catalytic cycles often depends on the relative stability of the Cu(I) and Cu(II) complexes with the participating ligands. umb.edu

Intermediate Formation and Stabilization (e.g., Binuclear Complexes, Peroxycopper Intermediates)

In the reaction of bis(ethyl acetoacetato)copper(II) with dry hydrogen bromide, the proposed reaction mechanism involves a binuclear complex intermediate. This intermediate is thought to feature a double bridge of bromine atoms connecting the two copper centers. The formation of such a dimeric structure is a plausible step in the pathway that leads to the efficient precipitation of copper(I) bromide. The existence and reactivity of binuclear copper intermediates have been experimentally proven in other copper-catalyzed reactions, such as conjugate additions, through techniques like NMR spectroscopy. nih.gov In these structures, the copper atoms can adopt different coordination geometries, and the bridging ligands (e.g., acetate, halide) play a crucial role in the complex's stability and reactivity. nih.govresearchgate.net

In the context of oxidation reactions, peroxycopper intermediates are another class of potential transient species. While not directly documented for ethyl acetoacetate copper derivatives specifically, they are known to form in other copper-catalyzed aerobic oxidation reactions. These intermediates typically arise from the reaction of a reduced copper species (e.g., Cu(I)) with molecular oxygen. The resulting peroxo, hydroperoxo, or related species can then act as potent oxidants for the organic substrate.

Compound Index

Thermodynamic and Kinetic Analyses of Ethyl Acetoacetate Copper Derivative Formation and Reactions

Stability and Formation Constants of Complexes

The thermodynamic stability of the ethyl acetoacetate (B1235776) copper derivative in solution is quantified by its stability or formation constant (K). This constant represents the equilibrium for the formation of the complex from the aquated copper(II) ion and the ethyl acetoacetate ligand. A large stability constant indicates that the complex is thermodynamically favored and will predominate over the free aquo ion in solution issr.edu.kh. The chelation of copper(II) by β-dicarbonyl compounds like ethyl acetoacetate is a thermodynamically favorable process, leading to the formation of stable five-membered chelate rings.

The formation of the complex typically occurs in a stepwise manner, with the addition of a first ligand (K₁) and then a second ligand (K₂) to the copper center, as shown for a general ligand L:

Cu²⁺ + L⁻ ⇌ [Cu(L)]⁺, with formation constant K₁ = [[Cu(L)]⁺] / ([Cu²⁺][L⁻])

[Cu(L)]⁺ + L⁻ ⇌ [Cu(L)₂], with formation constant K₂ = [[Cu(L)₂]] / ([[Cu(L)]⁺][L⁻])

The stability of such complexes is a crucial factor in their application, for instance, in catalysis, where the complex must be stable enough to form but also labile enough to participate in the catalytic cycle.

Ligand log β₁ log β₂ Overall log β₂
Acetate (B1210297) 2.16 - -
Glycinate 8.6 6.8 15.4
Oxalate 6.2 4.0 10.2
Ethylenediamine (B42938) 10.7 9.3 20.0

Data sourced from publicly available chemical databases and handbooks.

Reaction Kinetics and Rate Determinations

The formation of copper(II) complexes with β-diketones, including ethyl acetoacetate, is a rapid process that can be studied using techniques like spectrophotometry. The reaction mechanism is often complex and involves multiple steps. Research on related copper(II) β-diketonate complexes suggests a mechanism that includes the rapid formation of an initial complex, followed by one or more slower, first-order rearrangement steps uq.edu.au.

The kinetics are significantly influenced by the substituents on the β-diketone ligand. Studies on various substituted β-diketones show that the influence of the substituents on the formation kinetics of copper(II) complexes is in the order C₆H₅ > CH₃ > CF₃ > C₄H₃S iiste.org. This indicates that electron-donating groups can accelerate the complexation reaction.

Table 2: Exemplary Rate Constants for the Formation of Copper(II) Complexes with β-Dicarbonyl Ligands at 25°C (Note: This data is for related β-diketone systems and illustrates the multi-step nature of the complexation kinetics.)

Reaction Step Ligand System Rate Constant Unit
Intermediate Formation (k₁) Acetylacetone (B45752) bis(thiosemicarbazone) derivative 0.003 s⁻¹
Final Complex Formation (k₂) Acetylacetone bis(thiosemicarbazone) derivative 0.001 s⁻¹
Dissociation (k₋₁) Alkyl-substituted β-diketonate 0.004 - 0.005 mol⁻¹s⁻¹
Dissociation (k₋₁) Fluoro-substituted β-diketonate 0.007 - 0.008 mol⁻¹s⁻¹

Data adapted from studies on related copper β-diketonate and acetylacetone-derivative complexes. uq.edu.auiiste.org

The kinetics of reactions involving the pre-formed copper ethyl acetoacetate complex are also of significant interest. For example, in copper-catalyzed cascade reactions, the complex can act as a key intermediate. The rate of these subsequent reactions will depend on the concentration of the copper complex and other reactants, as well as the specific reaction conditions nih.gov.

Solvent Effects on Thermodynamics and Kinetics

The choice of solvent can have a profound impact on both the thermodynamics (stability) and kinetics (rate of formation and reaction) of the ethyl acetoacetate copper derivative. Solvents can influence the reaction by solvating the reactants, intermediates, and the final complex to different extents.

Thermodynamic Effects: The stability of the copper complex can vary significantly with the solvent. This is due to changes in the solvation energies of the free copper ion, the ligand, and the complex itself. For instance, in studies of related copper(II) ethylenediamine complexes, the chelate effect was found to be enhanced in aqueous ethanol (B145695) solutions, while showing little dependence on the composition of water-dimethyl sulfoxide (DMSO) and water-acetone mixtures. This highlights how changes in the solvation components of enthalpy and entropy can shift the chelation equilibrium.

Kinetic Effects: Solvents can affect reaction rates through several mechanisms:

Coordinating Solvents: Solvents that can coordinate to the copper(II) center (like DMSO or methanol) can compete with the ethyl acetoacetate ligand, potentially slowing down the rate of complex formation.

Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction rate.

Kinetic studies on related copper β-diketonate systems have shown a direct "solvent influence" on the dissociation rate constant (k₋₁). This constant was found to be smaller for alkyl-substituted complexes (0.004 – 0.005 mol⁻¹s⁻¹) compared to fluorosubstituted complexes (0.007 – 0.008 mol⁻¹s⁻¹), indicating that the solvent environment interacts differently with the complexes depending on their electronic properties iiste.org. Furthermore, in catalytic reactions involving copper complexes, the presence of co-solvents or additives like acetic acid can inhibit the reaction rate by competing for coordination sites on the copper catalyst nih.gov.

Activation Parameters for Reaction Steps

The rate of a chemical reaction is fundamentally governed by its activation energy (Ea), which is the minimum energy required for reactants to transform into products . This concept is described by the Arrhenius equation, which relates the rate constant (k) to temperature (T) and the activation energy. By studying the kinetics of a reaction at different temperatures, it is possible to determine not only the activation energy but also other important activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).

Activation Energy (Ea): Represents the energy barrier that must be overcome for the reaction to proceed.

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): The change in entropy when the reactants form the transition state. A negative ΔS‡ often suggests a more ordered, associative transition state, while a positive value suggests a more disordered, dissociative mechanism.

These parameters provide deep insight into the reaction mechanism. For example, the acid-assisted decomplexation kinetics of some copper(II) complexes have been studied at various temperatures to determine their activation parameters rsc.org. While specific activation parameters for the formation of the copper(II) ethyl acetoacetate complex were not available in the provided search results, computational chemistry offers a powerful tool for estimating these values. For instance, theoretical studies on the hydrolysis of the parent ethyl acetate molecule have been used to calculate the activation energy for different reaction conformers nih.gov. A similar approach could be applied to the formation or reactions of its copper derivative to elucidate the transition state geometry and the energetic landscape of the reaction pathway.

Computational and Theoretical Studies on Ethyl Acetoacetate Copper Derivatives

Density Functional Theory (DFT) Calculations

While specific DFT studies on bis(ethyl acetoacetato)copper(II) are not prevalent in the reviewed literature, extensive research on the closely related analogue, bis(acetylacetonato)copper(II) (Cu(acac)₂), offers significant insights. nih.govresearchgate.net The structural and electronic data from Cu(acac)₂ serve as a reliable model for understanding the ethyl acetoacetate (B1235776) copper derivative, given the minor difference in the ligand structure (an ethoxy group replacing a methyl group).

Geometry Optimization and Electronic Structure

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For Cu(II) β-diketonate complexes like bis(ethyl acetoacetato)copper(II), geometry optimization typically predicts a square planar coordination environment around the central copper ion.

Computational studies on the analogue Cu(acac)₂ have successfully reproduced experimental structures. nih.govresearchgate.net The optimized geometric parameters from DFT calculations show good agreement with data obtained from X-ray crystallography. The electronic structure of the central Cu(II) ion is a d⁹ configuration, which results in the complex being paramagnetic with a spin state of S = ½, corresponding to one unpaired electron. nih.gov This unpaired electron is a key feature influencing the magnetic and spectroscopic properties of the molecule.

ParameterDFT Calculated (Cu(acac)₂)Experimental (Cu(acac)₂) (Average)
Cu–O Bond Length1.952 Å1.919(9) Å
O–Cu–O Bond Angle95.0°93.7(4)°
C–O Bond Length1.293 Å-
C–C Bond Length (chelate ring)1.416 Å-

Table 1: Comparison of DFT-calculated and experimental geometric parameters for bis(acetylacetonato)copper(II), a close analogue of bis(ethyl acetoacetato)copper(II). Data sourced from Chiyindiko & Conradie (2019). nih.govresearchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity and electronic transitions. ias.ac.inmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic excitations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com

In DFT studies of the model compound Cu(acac)₂, both the HOMO and LUMO are shown to be predominantly centered on the copper atom. nih.govresearchgate.net Specifically, the singly occupied molecular orbital (SOMO) in this d⁹ complex acts as the HOMO. The analysis reveals that the frontier orbitals are mainly composed of Cu-d orbitals with some contribution from the oxygen p-orbitals of the ligands. This distribution is crucial for understanding the electronic transitions that give rise to the complex's color and its behavior in redox reactions.

Molecular OrbitalEnergy (eV) for Cu(acac)₂Primary Character
LUMO-2.71Copper-based (d-orbital)
HOMO (SOMO)-6.44Copper-based (d-orbital)
HOMO-LUMO Gap3.73-

Table 2: DFT-calculated frontier molecular orbital energies for bis(acetylacetonato)copper(II). Data sourced from Chiyindiko & Conradie (2019). nih.govresearchgate.net

Prediction of Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is a standard method for calculating electronic absorption spectra (UV-Vis) by modeling the electronic excitations from the ground state to various excited states. nih.gov For copper(II) complexes, TD-DFT can predict the d-d transitions that are characteristic of these compounds.

Furthermore, by calculating the second derivative of the energy with respect to atomic displacements, DFT can predict vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one can confirm the structure of the synthesized compound and provide a detailed assignment of the vibrational modes. nih.gov Although this is a standard methodology, specific DFT-predicted spectroscopic data for ethyl acetoacetate copper derivative were not found in the surveyed literature.

Semi-Empirical Methods

Semi-empirical quantum chemistry methods are derived from Hartree-Fock theory but involve significant approximations, such as the neglect of certain electronic integrals. nih.gov To compensate for these approximations, the methods are parameterized by fitting results to experimental or high-level ab initio data. Methods like PM3, AM1, and MNDO fall into this category.

These methods are computationally much faster than DFT, making them suitable for studying very large molecular systems where DFT would be prohibitively expensive. nih.gov They can be used for preliminary geometry optimizations or for studying large-scale molecular dynamics. However, their accuracy is highly dependent on the quality of the parameterization for the specific atoms and chemical environments being studied. For transition metal complexes like the copper derivative of ethyl acetoacetate, DFT is generally the preferred method due to its higher accuracy. Specific studies applying semi-empirical methods to this compound are not prominent in the recent literature, reflecting the trend towards using more robust DFT calculations for systems of this size.

Advanced Catalytic Applications of Ethyl Acetoacetate Copper Derivatives in Organic Synthesis

Cross-Coupling and C-C/C-N Bond Formation

Copper-catalyzed cross-coupling reactions have become an indispensable tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a cost-effective and less toxic alternative to palladium-based systems. rsc.orgnih.gov The development of ligands such as diamines, amino acids, and 1,3-diketones has significantly expanded the scope of these reactions, allowing them to proceed under milder conditions. researchgate.netacs.org

The arylation of active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) is a fundamental C-C bond-forming reaction. Copper(I) and Copper(II) salts have been effectively used to catalyze the coupling of ethyl acetoacetate with aryl halides. csu.edu.auresearchgate.netorganic-chemistry.org

One approach involves the use of a heterogeneous catalyst, copper(II) on 4 Å molecular sieves, for the arylation of ethyl acetoacetate with aryl halides. researchgate.net This method selectively produces arylacetic esters in high yields. A key feature of this reaction is the in-situ deacylation of the initially formed arylated acetoacetate ester, providing a direct route to 2-arylacetic acid esters. csu.edu.auresearchgate.netresearchgate.net The catalyst is air-stable, easy to handle, and can be removed by simple filtration. researchgate.net

Another effective system utilizes copper(I) iodide (CuI) as the catalyst. csu.edu.auresearchgate.net The reaction conditions, including the choice of solvent, ligand, base, and temperature, have been optimized. For instance, using N-methyl glycine (B1666218) as a ligand with CuI facilitates the cross-coupling of aryl iodides and bromides with ethyl acetoacetate. researchgate.net This protocol is particularly valuable for the synthesis of α-arylalkanoic acids, which are important pharmaceutical precursors. researchgate.net

Studies on the reactivity of pre-formed copper(I) enolate complexes of ethyl acetoacetate have provided insight into the reaction mechanism. The (phen)Cu(ethyl acetoacetate) complex reacts with iodobenzene (B50100), albeit requiring elevated temperatures (60°C) for complete conversion, to yield the arylated product. nih.gov This suggests that such complexes are viable intermediates in the catalytic cycle. nih.gov

Table 1: Research Findings on Arylation of Ethyl Acetoacetate

Catalyst SystemKey FeaturesProduct TypeReference
Copper(II) on 4 Å molecular sievesHeterogeneous, air-stable, easily filtered.Arylacetic esters (via deacylation). researchgate.net
CuI / N-methyl glycineHomogeneous, applicable to aryl iodides and bromides.α-Arylalkanoic acid precursors. researchgate.net
CuIOptimization of solvent, ligand, base, and temperature reported.2-Arylacetic acid esters (via deacylation). csu.edu.auresearchgate.net
(phen)Cu(ethyl acetoacetate)Stoichiometric reaction with iodobenzene demonstrates feasibility as an intermediate.Arylated ethyl acetoacetate. nih.gov

Copper derivatives of ethyl acetoacetate are instrumental in the synthesis of various heterocyclic frameworks, which are core structures in many biologically active molecules.

Pyrano[2,3-d]pyrimidines: These compounds can be synthesized via a one-pot, three-component condensation reaction. nih.govnih.gov Catalysts like copper immobilized on modified layered double hydroxides (LDHs) have proven effective for the reaction between malononitrile, various benzaldehyde (B42025) derivatives, and barbituric acid at room temperature. acs.org The catalyst interacts with the carbonyl groups of the aldehyde and barbituric acid, as well as the nitrogen of malononitrile, facilitating the reaction. acs.org The synthesis of pyrano[2,3-d]pyrimidines has been explored with various catalysts, highlighting the importance of developing new catalytic systems for this class of compounds. nih.govacs.orgjmaterenvironsci.com Some synthesized pyrano[2,3-d]pyrimidine derivatives have shown potential as PARP-1 inhibitors for antitumor applications. semanticscholar.org

Indolo[1,2-a]quinazolines: A convenient one-pot, two-step synthesis of indolo[1,2-a]quinazoline derivatives has been developed using a CuI/L-proline catalyst system. nih.gov This method involves a sequential Ullmann-type C-C and C-N coupling and demonstrates good functional group tolerance with readily available starting materials. nih.gov Copper-catalyzed cascade reactions of 2-(2-bromoaryl)-1H-indoles with aldehydes and aqueous ammonia (B1221849) also provide access to indolo[1,2-c]quinazolines, where the regioselectivity can be controlled by tuning the reaction conditions. nih.govacs.org

Tetrahydropyridines: Copper(II) triflate (Cu(OTf)₂) catalyzes a one-pot synthesis of tetrahydropyridines from two molecules of an aromatic aldehyde, ethyl acetoacetate, and two molecules of aniline (B41778). nih.gov The mechanism involves the initial copper-catalyzed formation of an imine and an enamine, which then react through a sequence of Mannich-type reactions to build the heterocyclic ring. nih.gov

Oxidation Reactions

Copper's accessible redox states make its complexes, including those derived from ethyl acetoacetate, effective catalysts for oxidation reactions. These processes are crucial in organic synthesis for converting alcohols to aldehydes and ketones. nih.gov

Aerobic oxidations, utilizing molecular oxygen from the air as the ultimate oxidant, are environmentally benign and economically attractive. rsc.orgnih.gov Copper-based catalysts are particularly adept at activating oxygen. nih.gov

A well-established system for aerobic alcohol oxidation employs a copper(I) catalyst with 2,2,6,6-tetramethylpiperidine (B32323) N-oxide (TEMPO). acs.orgacs.org The catalytic cycle involves the oxidation of the Cu(I) species to a Cu(II)-hydroxide by oxygen, which then, along with TEMPO, oxidizes the alcohol to an aldehyde or ketone. acs.org This system is highly selective for primary alcohols and is compatible with a wide range of functional groups. acs.org Mechanistic studies suggest that the rate-limiting step can be the deprotonation of the substrate. nih.gov In some systems, the reaction proceeds via the formation of a Cu(II)-superoxide intermediate, followed by coordination of the alcohol and an intramolecular hydrogen atom transfer. nih.gov

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic chemistry. nih.govncert.nic.in Copper catalysts offer a milder alternative to traditional stoichiometric oxidants like chromium reagents. nih.govacs.org

Copper(II) acetate (B1210297), a close relative of the ethyl acetoacetate derivative, has been shown to catalyze the aerobic oxidation of aldehydes to nitriles in the presence of ammonium (B1175870) acetate. rsc.orgrsc.org In the context of alcohol oxidation, passing alcohol vapors over heated copper metal is an industrial method for producing aldehydes and ketones. ncert.nic.in The mechanism is often described as a catalytic dehydrogenation. quora.com More contemporary homogeneous systems use copper complexes in solution. For example, various copper(II) complexes have been used for the peroxidative oxidation of alcohols with hydrogen peroxide, often in aqueous media. nih.gov Some copper complexes with redox-active ligands can catalyze the aerobic oxidation of alcohols to aldehydes or ketones at room temperature. nih.gov The efficiency of these catalysts often correlates with their electrochemical properties, with complexes that are more easily oxidized showing higher catalytic activity. nih.gov

Table 2: Research Findings on Copper-Catalyzed Oxidation of Alcohols

Catalyst SystemOxidantKey FeaturesReference
Cu(I)/TEMPOAir (O₂)Green, highly selective for primary alcohols, operates at room temperature. acs.orgacs.org
Cu(II) complexes with redox-active ligandsAir (O₂)Catalyzes oxidation at room temperature; mechanism involves concurrent O₂ reduction and substrate oxidation. nih.gov
Heated Copper Metal- (Dehydrogenation)Industrial method for volatile alcohols. ncert.nic.in
Copper(II) complexesH₂O₂Homogeneous catalysis, can operate in aqueous media. nih.gov

Multicomponent Reaction Catalysis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Copper catalysts, including derivatives of ethyl acetoacetate, play a significant role in promoting a diverse array of MCRs. researchgate.net

Copper(II) triflate (Cu(OTf)₂) is a particularly versatile catalyst for MCRs. nih.gov As mentioned previously, it facilitates the synthesis of tetrahydropyridines from aldehydes, anilines, and ethyl acetoacetate. nih.gov It also catalyzes three-component reactions involving alkynes, amines, and α,β-unsaturated aldehydes to yield 1,4-dihydropyridines. nih.gov

Ethyl acetoacetate is a common C-H acidic component in MCRs. For instance, the synthesis of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines involves a five-component reaction of phenylacetonitriles, aryl aldehydes, hydrazine (B178648), ammonium acetate, and ethyl acetoacetate. nih.gov Similarly, pseudo-five-component reactions for synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) utilize two equivalents each of phenylhydrazine (B124118) and ethyl acetoacetate with one equivalent of an aromatic aldehyde. nih.gov

Copper catalysts have also been employed in the three-component synthesis of spirotetrahydrocarbazoles from 2-methylindole (B41428), aromatic aldehydes, and cyclic dienophiles. beilstein-journals.org This reaction represents an advancement of the Lévy reaction, using 2-methylindole instead of ethyl indole-2-acetate. beilstein-journals.org

Heterogeneous Catalysis (e.g., Supported Copper(II) Systems)

Homogeneous catalysts, while often highly active and selective, suffer from challenges in separation from the reaction mixture and reusability. Immobilizing ethyl acetoacetate copper derivatives onto solid supports transforms them into heterogeneous catalysts, effectively mitigating these issues. This approach combines the catalytic activity of the copper complex with the practical benefits of a solid-phase system, such as ease of recovery and potential for continuous flow processes.

Various materials have been successfully employed as supports, each offering distinct properties regarding surface area, porosity, and chemical stability. Common supports include silica (B1680970), activated carbon, and natural or synthetic polymers. mdpi.comnih.govresearchgate.net The immobilization can be achieved through different methods, including direct anchoring of the copper complex onto a functionalized support. For instance, copper(II) acetylacetonate (B107027), a close analogue of the ethyl acetoacetate derivative, has been anchored onto activated carbon functionalized with triamine groups. researchgate.net This heterogeneous catalyst, [Cu(acac)2trien]@AC, demonstrated effectiveness in the aziridination of styrene (B11656). researchgate.net A key advantage noted was the catalyst's reusability over four cycles with no observed leaching of the metal complex and an increase in styrene conversion in subsequent runs. researchgate.net

Another approach involves supporting copper salts on biopolymers. A sustainable heterogeneous catalyst was developed by complexing copper(II) ions with a cellulose (B213188) acetate backbone. nih.gov This Cu(II)-CA catalyst proved highly active and regioselective for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, producing 1,4-disubstituted-1,2,3-triazoles in water at room temperature. nih.gov The stability and heterogeneity of this catalyst are attributed to the coordination between the carbonyl and hydroxyl groups of the cellulose acetate and the copper(II) ions. nih.gov

Mesoporous silica, with its high surface area and ordered pore structure, is another excellent support. A copper acetylacetonate complex was anchored onto hexagonal mesoporous silica (HMS) and showed excellent catalytic activity in the click reaction of sodium azide (B81097), organic halides, and alkynes. mdpi.com Similarly, polymer-supported copper(II) catalysts have been developed for CuAAC reactions, offering good to excellent yields and reusability for up to six cycles without a significant drop in performance. rsc.org

Catalyst SystemSupport MaterialReaction CatalyzedKey FindingsReference(s)
[Cu(acac)2trien]@ACActivated CarbonAziridination of styreneReusable for four cycles; no metal leaching observed; increased conversion in later cycles. researchgate.net
Cu(II)-CACellulose AcetateAzide-Alkyne Cycloaddition (CuAAC)High activity and regioselectivity in water at room temperature; sustainable biopolymer support. nih.gov
HMS–DP–Cu(II)Hexagonal Mesoporous Silica (HMS)Three-component click reactionExcellent catalytic activity in ethanol (B145695) at 80 °C. mdpi.com
mPAN-Cu(II)Modified PolyacrylonitrileAzide-Alkyne Cycloaddition (CuAAC)Catalyst is recyclable for up to six cycles with minimal loss of activity. rsc.org
CS-PDB@Cu(NO3)2Cross-linked ChitosanA³-Coupling (Aldehyde-Alkyne-Amine)Recyclable for up to four cycles; produces N-aryl propargylamines in good to high yields. rsc.org

Ligand Design for Enhanced Catalytic Activity

The catalytic properties of a metal complex are profoundly influenced by the electronic and steric characteristics of its ligands. In the context of ethyl acetoacetate copper derivatives, modifying the primary β-diketonate ligand or introducing auxiliary (co-)ligands is a powerful strategy to tune reactivity, selectivity, and stability.

One approach involves the synthesis of new ligands that incorporate the acetylacetone (B45752) framework. For example, N,O-donor ligands based on pyrazole (B372694) moieties attached to a 3-substituted acetylacetone scaffold have been developed. nih.gov These ligands can act as bidentate chelators, coordinating to a copper(I) ion through both a nitrogen atom from the pyrazole ring and an oxygen atom from the acetylacetone moiety. nih.gov This design creates a specific coordination environment that can influence the catalyst's performance in various reactions.

Another advanced strategy is the use of multidentate anionic ligands to enhance the catalytic capabilities of copper. The development of chiral anionic tridentate N,N,P-ligands, for instance, has been shown to significantly increase the reducing ability of a Cu(I) catalyst. sustech.edu.cnresearchgate.net This enhanced reducing power allows the catalyst to initiate reactions, such as enantioconvergent radical cross-couplings, under milder thermal conditions by facilitating a halogen atom transfer process. sustech.edu.cn The multidentate nature of these ligands also provides a rigid chiral environment, which is crucial for achieving high enantioselectivity, and can suppress undesirable side reactions like the oxidative homocoupling of nucleophiles. sustech.edu.cn

The concept of redox-active ligands offers another dimension for catalyst design. nih.gov These ligands can participate directly in the catalytic cycle by storing and shuttling electrons, thereby facilitating multi-electron transformations at the copper center. This electronic interplay between the metal, the redox-active ligand, and the substrate is a cornerstone of many enzymatic reactions and is an emerging strategy in synthetic copper catalysis. nih.gov For example, designing a PNN-type pincer ligand can stabilize the Cu(I) oxidation state, which is the active species in CuAAC reactions. This stabilization eliminates the need for an external reducing agent, simplifying the reaction conditions and workup. nih.govmdpi.com

Ligand Design StrategyLigand Example/TypeEffect on Copper CatalystApplicationReference(s)
Modified β-Diketone ScaffoldPyrazole-substituted acetylacetoneCreates a bidentate κ²N,O coordination environment.Synthesis of novel copper complexes with potential catalytic applications. nih.gov
Chiral Anionic Multidentate LigandsTridentate N,N,P-LigandsEnhances reducing capability of Cu(I); provides rigid chiral environment for enantiocontrol.Enantioconvergent radical cross-coupling of alkyl halides. sustech.edu.cnresearchgate.net
Stabilizing Pincer LigandsPNN-type pincer ligandStabilizes the Cu(I) oxidation state, eliminating the need for a reducing agent.Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmdpi.com
Redox-Active LigandsQuinidine-based ligandsLigand participates in electron transfer, influencing the rate and mechanism of the catalytic cycle.C-C coupling reactions. nih.gov

Q & A

Basic: What is the standard laboratory synthesis method for ethyl acetoacetate?

Answer: Ethyl acetoacetate is synthesized via Claisen condensation , where two molecules of ethyl acetate undergo base-catalyzed (e.g., sodium ethoxide) ester condensation. This produces ethyl acetoacetate and ethanol as a byproduct. The reaction mechanism involves deprotonation, nucleophilic attack, and elimination. Key steps include maintaining anhydrous conditions and controlling reaction time to optimize yield .

Basic: How is the keto-enol tautomerism of ethyl acetoacetate experimentally confirmed?

Answer: NMR spectroscopy is the primary method. At room temperature, the keto form (~90%) and enol form (~10%) coexist. Distinct NMR signals include:

  • α-protons (keto) : δ ~3.4 ppm (quartet).
  • Enol vinyl protons : δ ~5.5 ppm (singlet).
  • Hydroxyl proton (enol) : δ ~15 ppm (broad).
    Adding sodium ethoxide induces rapid tautomer exchange, collapsing split signals into averaged peaks. Cooling slows exchange, resolving individual resonances .

Advanced: What methodologies are used to synthesize copper derivatives of ethyl acetoacetate?

Answer: Copper enolates are formed by reacting ethyl acetoacetate with copper salts (e.g., CuCl₂) under basic conditions. Key steps:

Generate the sodium enolate of ethyl acetoacetate using Na metal in ether.

Add Cu²⁺ salt to precipitate the copper enolate.

Isolate via filtration or extraction, ensuring exclusion of unreacted ketoester (e.g., via continuous ether extraction).
Radioactive labeling (e.g., using ¹⁴C-acetyl chloride) can track reaction efficiency, with yields up to 91% reported .

Advanced: How does ethyl acetoacetate facilitate heterocyclic compound synthesis?

Answer: As a β-ketoester , it participates in cyclocondensation reactions. Examples:

  • Hantzsch pyridines : React with aldehydes and ammonium acetate under catalytic GeI₄, yielding 1,4-dihydropyridines (80–95% yields) .
  • Chalcone derivatives : In deep eutectic solvents (e.g., choline chloride-urea), intramolecular cyclization forms cyclohexenones via Michael addition and cyclization .
    Mechanistic studies (e.g., DFT calculations) are critical to optimize regioselectivity .

Basic: What structural features make ethyl acetoacetate reactive in organic synthesis?

Answer: The β-ketoester moiety enables dual reactivity:

  • Keto group : Undergo nucleophilic addition (e.g., Grignard reactions).
  • Ester group : Participate in hydrolysis or transesterification.
    The α-hydrogens are acidic (pKa ~11), allowing enolate formation for alkylation/acylation .

Advanced: How are multi-component reactions (MCRs) involving ethyl acetoacetate optimized?

Answer: Optimization strategies include:

  • Taguchi robust design : For asymmetric reductions (e.g., baker’s yeast-mediated synthesis of chiral hydroxyesters), variables like pH, temperature, and substrate concentration are systematically tested .
  • Solvent selection : Deep eutectic solvents (e.g., choline chloride-urea) enhance reaction rates and yields in cyclocondensation .

Advanced: What challenges arise in isolating tautomeric forms of ethyl acetoacetate?

Answer: Rapid equilibrium between keto and enol forms complicates isolation. Strategies:

  • Low-temperature crystallization : Slows interconversion.
  • Derivatization : Trapping the enol form as a stable metal complex (e.g., copper enolate).
  • Kinetic studies : Variable-temperature NMR quantifies exchange rates and activation energy .

Basic: What safety protocols are essential when handling ethyl acetoacetate?

Answer: Key precautions:

  • Flammability : Flashpoint = 70°C; avoid open flames.
  • Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.
  • PPE : Gloves and goggles to prevent skin/eye contact .

Advanced: How is ethyl acetoacetate utilized in asymmetric synthesis?

Answer: Example: Bakers’ yeast-mediated reduction of ethyl 4-chloroacetoacetate to S-4-chloro-3-hydroxybutyrate. Optimization via Taguchi design maximizes enantiomeric excess (e.g., >90%) by adjusting parameters like pH, co-solvents, and agitation speed .

Advanced: What mechanistic insights guide cyclocondensation reactions with ethyl acetoacetate?

Answer: Proposed mechanisms include:

  • β-Enaminone intermediates : Formed from ethyl acetoacetate and amines, which undergo Michael addition with chalcones, followed by cyclization and aromatization .
  • Pechmann reaction : Ethyl acetoacetate and resorcinol form coumarins via acid-catalyzed cyclization, with nitro-group reductions enabling downstream functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.